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Compound of Interest

Compound Name: 2-Methylphenethyl alcohol

Cat. No.: B011782 Get Quote

Introduction

2-Methylphenethyl alcohol, also known as o-methylphenethyl alcohol or 2-(2-

methylphenyl)ethanol, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] As a

derivative of phenethyl alcohol, it finds applications in fragrance, chemical synthesis, and is a

valuable building block in the development of more complex molecules. Accurate structural

elucidation and purity assessment are critical for its use in research and development. This

guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Methylphenethyl alcohol, along with

standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural identity of 2-Methylphenethyl alcohol is confirmed through the combined

interpretation of NMR, IR, and MS data. Each technique provides unique insights into the

molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Spectra are typically recorded in a deuterated solvent, such as

chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy
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The proton NMR spectrum provides information on the chemical environment, connectivity, and

relative number of hydrogen atoms. The spectrum of 2-Methylphenethyl alcohol shows

distinct signals for the aromatic protons, the two methylene groups, the methyl group, and the

hydroxyl proton.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 Multiplet 4H Ar-H

~3.83 Triplet 2H
-CH₂-H (adjacent to

OH)

~2.89 Triplet 2H Ar-CH₂-H

~2.32 Singlet 3H Ar-CH₃

~1.5 (variable) Broad Singlet 1H OH

Data are predicted values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon

environments. 2-Methylphenethyl alcohol has nine carbon atoms, but due to symmetry in the

aromatic ring, fewer than nine signals may be observed depending on resolution.
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Chemical Shift (δ, ppm) Assignment

~136.4 C-CH₃ (Aromatic Quaternary)

~136.1 C-CH₂ (Aromatic Quaternary)

~130.3 Ar-CH

~128.9 Ar-CH

~126.6 Ar-CH

~126.1 Ar-CH

~62.5 CH₂-OH

~36.8 Ar-CH₂

~19.1 Ar-CH₃

Data are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500–3200 Strong, Broad O-H Stretch (Alcohol)

3100–3000 Medium C-H Stretch (Aromatic)

3000–2850 Medium C-H Stretch (Aliphatic)

1600–1585, 1500–1400 Medium-Weak C=C Stretch (Aromatic Ring)

1320–1000 Strong C-O Stretch (Primary Alcohol)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this

purpose. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound

(136.19 g/mol ).[1][2][3]

m/z (Mass/Charge) Relative Intensity (%) Fragment Assignment

136 Moderate [M]⁺ (Molecular Ion)

106 Moderate [M - CH₂O]⁺

105 High (Base Peak) [C₈H₉]⁺ (Tropylium-like ion)

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical sample like 2-Methylphenethyl
alcohol is outlined below. This process ensures that high-quality, interpretable data are

acquired for comprehensive structural characterization.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Confirmation

Sample Acquisition
(2-Methylphenethyl Alcohol)

Sample Preparation
(Dissolution in Deuterated Solvent,

Dilution, etc.)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR)

Mass Spectrometry
(GC-MS)

Data Processing
(Fourier Transform, Baseline Correction,

Peak Picking)

Spectral Interpretation
(Assigning Peaks, Identifying Fragments)

Structure Confirmation

Click to download full resolution via product page

Figure 1. General workflow for the spectroscopic characterization of an organic compound.
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Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 2-Methylphenethyl alcohol and dissolve

it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical

shift to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Pulse Program: Use a standard single-pulse sequence.

Spectral Width: Set to a range of approximately 0-12 ppm.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 2-5 seconds is used to allow for full relaxation of protons,

ensuring accurate integration.

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample to

achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Pulse Program: Use a standard proton-decoupled single-pulse sequence to simplify the

spectrum to singlets.

Spectral Width: Set to a wider range, typically 0-220 ppm.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the

low natural abundance of the ¹³C isotope.

Data Processing:
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Apply an exponential window function (line broadening) to improve the signal-to-noise

ratio.

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-

domain spectrum.

Phase the spectrum to ensure all peaks have a pure absorption line shape.

Apply a baseline correction to create a flat baseline.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid

samples.

Instrument Setup: Select a spectral range of 4000 to 400 cm⁻¹.

Background Scan: Before analyzing the sample, run a background spectrum with the clean,

empty ATR crystal. This allows the instrument to subtract signals from ambient air (e.g., CO₂

and water vapor).

Sample Application: Place a single drop of neat 2-Methylphenethyl alcohol directly onto the

ATR crystal (e.g., diamond or germanium), ensuring the crystal surface is fully covered.

Data Acquisition: Acquire the spectrum. Multiple scans (e.g., 16 to 32) are typically co-added

to improve the signal-to-noise ratio.

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent

(e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (GC-MS Method)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from

any volatile impurities before it enters the mass spectrometer.
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Sample Preparation: Prepare a dilute solution of 2-Methylphenethyl alcohol (e.g., ~10-100

µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Gas Chromatography (GC) Method:

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which

is heated to vaporize the sample.

Column: Use a capillary column (e.g., DB-5ms) suitable for separating semi-volatile

organic compounds.

Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes,

then ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a final temperature

(e.g., 250 °C) to ensure all components elute from the column.

Mass Spectrometry (MS) Method:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected compound and its

fragments (e.g., m/z 40-400).

Data Analysis: Identify the GC peak corresponding to 2-Methylphenethyl alcohol. Analyze

the mass spectrum associated with this peak to identify the molecular ion and the major

fragment ions. Compare the obtained spectrum with a library database for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Methylphenethyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011782#spectroscopic-data-of-2-methylphenethyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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